TC 14012

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

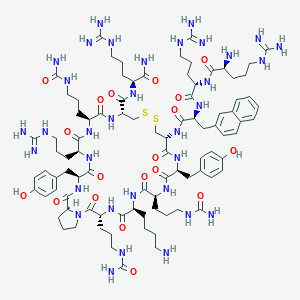

TC 14012 (sal de trifluoroacetato) es un compuesto peptidomimético conocido por su doble actividad como antagonista del receptor de quimiocina 4 (CXCR4) y agonista del receptor de quimiocina 7 (CXCR7) . Este compuesto ha mostrado un potencial significativo en varios campos de investigación científica, incluyendo cáncer, inmunología y enfermedades infecciosas .

Métodos De Preparación

La síntesis de TC 14012 (sal de trifluoroacetato) implica el ensamblaje de una cadena peptídica seguido de ciclización para formar un puente disulfuro . La cadena peptídica se sintetiza mediante síntesis de péptidos en fase sólida (SPPS), un método que permite la adición secuencial de aminoácidos . Las condiciones de reacción suelen implicar el uso de aminoácidos protegidos, reactivos de acoplamiento y un soporte sólido . Después de que la cadena peptídica se ensambla, se escinde del soporte sólido y se cicla para formar el puente disulfuro . El producto final se purifica entonces mediante cromatografía líquida de alta resolución (HPLC) para lograr una pureza de ≥95% .

Análisis De Reacciones Químicas

TC 14012 (sal de trifluoroacetato) experimenta varias reacciones químicas, incluyendo:

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno para la oxidación, agentes reductores como el DTT para la reducción y diversos derivados de aminoácidos para la sustitución . Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

TC 14012 (sal de trifluoroacetato) tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

TC 14012 (sal de trifluoroacetato) ejerce sus efectos al unirse a los receptores de quimiocinas CXCR4 y CXCR7 . Como antagonista de CXCR4, inhibe la actividad del receptor, bloqueando así las vías de señalización implicadas en la migración y proliferación celular . Como agonista de CXCR7, activa el receptor, lo que lleva al reclutamiento de β-arrestina y la posterior señalización aguas abajo . Estos objetivos moleculares y vías son cruciales en varios procesos fisiológicos y patológicos, incluida la metástasis del cáncer y la respuesta inmunitaria .

Comparación Con Compuestos Similares

TC 14012 (sal de trifluoroacetato) es único debido a su doble actividad como antagonista de CXCR4 y agonista de CXCR7 . Compuestos similares incluyen:

AMD3100: Un antagonista selectivo de CXCR4 utilizado en el tratamiento del VIH y el cáncer.

T140: Un antagonista de CXCR4 basado en péptidos con estructura y actividad similares a this compound.

En comparación con estos compuestos, this compound ofrece la ventaja de dirigirse tanto a CXCR4 como a CXCR7, convirtiéndolo en una herramienta versátil para estudiar las complejas interacciones entre estos receptores .

Actividad Biológica

TC 14012 is a notable compound primarily recognized for its dual role as a CXCR4 antagonist and ACKR3 (CXCR7) agonist . This article delves into its biological activities, mechanisms of action, and implications in various therapeutic contexts, particularly in relation to HIV infection and angiogenesis.

Chemical Structure and Properties

This compound is a serum-stable derivative of the cyclic peptide T140. Its structure includes several modifications that enhance its stability and biological activity:

CXCR4 Antagonism

This compound exhibits high affinity for the CXCR4 receptor, which is crucial for the entry of X4-tropic HIV-1 into T-cells. The compound effectively inhibits HIV-1 infection with an IC50 value of 19.3 nM , making it one of the most potent CXCR4 antagonists identified . The mechanism involves blocking CXCL12-induced signaling pathways, thereby preventing viral entry into host cells.

ACKR3 Agonism

In addition to its antagonistic effects on CXCR4, this compound acts as an agonist for ACKR3 with an EC50 value of 350 nM . This dual activity suggests a complex role in modulating chemokine signaling pathways, which could be leveraged for therapeutic benefits in conditions like cancer and cardiovascular diseases .

Impact on Endothelial Progenitor Cells (EPCs)

Recent studies have highlighted the beneficial effects of this compound on endothelial progenitor cells (EPCs), particularly under high-glucose conditions that mimic diabetes:

- EPC Functionality : this compound treatment improved EPC tube formation and migration, which were otherwise impaired by high glucose levels.

- Mechanistic Insights : The protective effects were linked to the activation of the Akt pathway and enhanced endothelial nitric oxide synthase (eNOS) activity, leading to increased nitric oxide (NO) production .

- In Vivo Studies : In diabetic mouse models, this compound administration significantly enhanced blood perfusion recovery and angiogenesis in ischemic limbs, demonstrating its potential in promoting vascular repair .

Study on HIV Resistance

A pivotal study demonstrated that this compound not only inhibited X4-HIV-1 entry but also reduced viral replication in T-cell lines. The compound's ability to block CXCR4-mediated pathways was crucial for its efficacy against HIV .

Angiogenesis in Diabetic Models

In another study focused on diabetic conditions, this compound was shown to counteract the detrimental effects of high glucose on EPCs. The findings indicated that treatment with this compound led to:

- Upregulation of eNOS activity.

- Enhanced NO production.

- Prevention of EPC apoptosis caused by oxidative stress .

Data Summary

The following table summarizes key findings related to this compound's biological activity:

| Activity | Mechanism | IC50/EC50 Value | Effect Observed |

|---|---|---|---|

| CXCR4 Antagonism | Inhibition of HIV entry | IC50 = 19.3 nM | Reduced viral replication |

| ACKR3 Agonism | Activation of chemokine signaling | EC50 = 350 nM | Modulation of angiogenic responses |

| EPC Function Enhancement | Upregulation of eNOS and NO production | Not specified | Improved tube formation and migration |

| Angiogenesis in Ischemic Models | Enhanced blood perfusion recovery | Not specified | Increased EPC mobilization |

Propiedades

IUPAC Name |

(3R,6S,9S,12S,15R,20R,23S,26S,29S,32S)-6-(4-aminobutyl)-N-[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]-15-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-26-(3-carbamimidamidopropyl)-3,9,23-tris[3-(carbamoylamino)propyl]-12,29-bis[(4-hydroxyphenyl)methyl]-2,5,8,11,14,22,25,28,31-nonaoxo-17,18-dithia-1,4,7,10,13,21,24,27,30-nonazabicyclo[30.3.0]pentatriacontane-20-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C90H140N34O19S2/c91-34-4-3-16-58-74(131)118-63(22-11-41-111-90(104)143)83(140)124-42-12-23-69(124)82(139)121-65(45-50-27-32-55(126)33-28-50)78(135)117-60(19-8-38-108-87(100)101)73(130)115-62(21-10-40-110-89(103)142)76(133)122-67(80(137)112-57(70(93)127)17-6-36-106-85(96)97)47-144-145-48-68(81(138)120-64(44-49-25-30-54(125)31-26-49)77(134)116-61(72(129)114-58)20-9-39-109-88(102)141)123-79(136)66(46-51-24-29-52-13-1-2-14-53(52)43-51)119-75(132)59(18-7-37-107-86(98)99)113-71(128)56(92)15-5-35-105-84(94)95/h1-2,13-14,24-33,43,56-69,125-126H,3-12,15-23,34-42,44-48,91-92H2,(H2,93,127)(H,112,137)(H,113,128)(H,114,129)(H,115,130)(H,116,134)(H,117,135)(H,118,131)(H,119,132)(H,120,138)(H,121,139)(H,122,133)(H,123,136)(H4,94,95,105)(H4,96,97,106)(H4,98,99,107)(H4,100,101,108)(H3,102,109,141)(H3,103,110,142)(H3,104,111,143)/t56-,57-,58-,59-,60-,61-,62-,63+,64-,65-,66-,67-,68-,69-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGDDHDBBOJNZKY-LNDHEDFZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2C1)CCCNC(=O)N)CCCCN)CCCNC(=O)N)CC3=CC=C(C=C3)O)NC(=O)C(CC4=CC5=CC=CC=C5C=C4)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N)C(=O)NC(CCCNC(=N)N)C(=O)N)CCCNC(=O)N)CCCNC(=N)N)CC6=CC=C(C=C6)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N2C1)CCCNC(=O)N)CCCCN)CCCNC(=O)N)CC3=CC=C(C=C3)O)NC(=O)[C@H](CC4=CC5=CC=CC=C5C=C4)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)CCCNC(=O)N)CCCNC(=N)N)CC6=CC=C(C=C6)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C90H140N34O19S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2066.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.